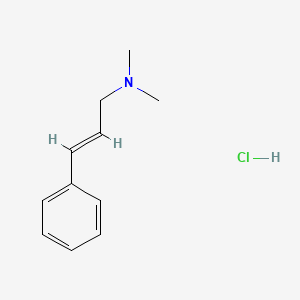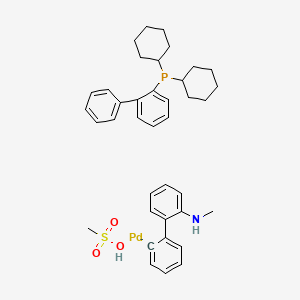
CyJohnPhos Pd G4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CyJohnPhos Pd G4 is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it a highly effective catalyst. This compound is bench stable and soluble in most organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CyJohnPhos Pd G4 is synthesized through a series of chemical reactions involving palladium and phosphine ligands. The specific synthetic route involves the combination of 2-biphenylyl (dicyclohexyl)phosphine with methanesulfonato-κO and 2′-(methylamino)-2-biphenylyl . The reaction conditions typically require controlled temperatures and the use of organic solvents to ensure the stability and effectiveness of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: CyJohnPhos Pd G4 undergoes several types of reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include palladium sources, phosphine ligands, and various organic solvents. The reaction conditions often involve controlled temperatures and the presence of bases or other catalytic agents to facilitate the coupling reactions .
Major Products Formed: The major products formed from these reactions are typically complex organic molecules, including biaryl compounds, amines, and other functionalized organic structures. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
CyJohnPhos Pd G4 has a wide range of scientific research applications, including:
- Chemistry : Used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
- Biology : Facilitates the synthesis of biologically active molecules and pharmaceuticals.
- Medicine : Involved in the development of new drugs and therapeutic agents.
- Industry : Applied in the production of fine chemicals, polymers, and advanced materials .
Wirkmechanismus
The mechanism of action of CyJohnPhos Pd G4 involves the formation of a palladium complex with the phosphine ligand. This complex acts as a catalyst in cross-coupling reactions by facilitating the transfer of functional groups between reactants. The molecular targets and pathways involved include the activation of palladium and the stabilization of reactive intermediates, leading to efficient bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- CyJohnPhos Pd G3
- DavePhos Pd G4
- cataCXium Pd G4
- RuPhos Pd G4
- SPhos Pd G4
Uniqueness: CyJohnPhos Pd G4 is unique due to its high stability, solubility in organic solvents, and effectiveness in a wide range of cross-coupling reactions. Its combination with the Buchwald Fourth Generation Palladacycle enhances its catalytic activity, making it a preferred choice for many synthetic applications .
Eigenschaften
Molekularformel |
C38H47NO3PPdS- |
|---|---|
Molekulargewicht |
735.2 g/mol |
IUPAC-Name |
dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C24H31P.C13H12N.CH4O3S.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI-Schlüssel |
NFNOOIZHUOHMAT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


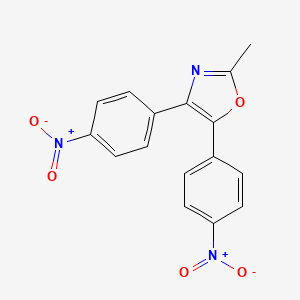
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)


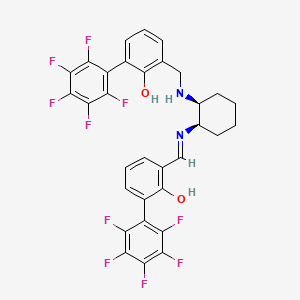
![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)

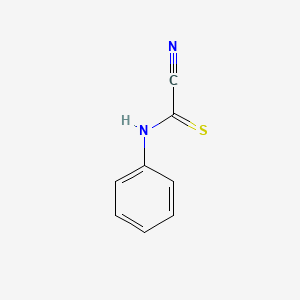

![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)

